Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate
Description
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a fluorinated indoline derivative characterized by a difluoro substitution at the 3-position and a methyl ester group at the 5-position. This compound belongs to a class of heterocyclic structures widely studied for their pharmaceutical relevance, particularly in drug discovery targeting kinase inhibition, anti-inflammatory activity, and antimicrobial properties. The 3,3-difluoro motif enhances metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects, which reduce basicity and improve membrane permeability .
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H7F2NO3/c1-16-8(14)5-2-3-7-6(4-5)10(11,12)9(15)13-7/h2-4H,1H3,(H,13,15) |
InChI Key |
KXNHGOTZIPFHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Photocatalytic Cyclization Method
A prominent and efficient method involves the use of a photocatalyst such as fac-Ir(ppy)3 under mild conditions in anhydrous dimethylformamide (DMF) solvent. The process is typically carried out at room temperature over approximately 24 hours.
- Starting materials: 2-bromo-2,2-difluoro-N-substituted acetamide derivatives.
- Catalyst: fac-Ir(ppy)3 (0.5 mol %).
- Base: Potassium hydrogen phosphate (K2HPO4, 1.2 equivalents).
- Solvent: Anhydrous DMF.
- Reaction conditions: Ambient temperature, 24 hours under visible light irradiation.
The photocatalyst facilitates radical generation, triggering intramolecular cyclization to form the oxoindoline core with the difluoromethyl group at the 3-position. The methyl ester group is retained or introduced depending on the precursor used.
Purification is achieved by gradient flash column chromatography using hexanes and ethyl acetate mixtures as eluents, yielding the target compound in moderate to good yields (typically 69–76%).
Halogenation and Subsequent Cyclization
An alternative approach involves:
- Bromination of methyl indole-5-carboxylate derivatives using N-bromosuccinimide (NBS) to form dibromooxindole intermediates.
- Hydrolysis of these intermediates to isatin derivatives.
- Coupling with hydrazines or other nucleophiles under microwave-assisted conditions to form the oxoindoline framework.
- Introduction of difluoromethyl groups via nucleophilic substitution or direct fluorination steps.
This method is more step-intensive but allows for structural diversity in the oxoindoline derivatives.
Comparative Data Table of Synthesis Parameters
| Parameter | Photocatalytic Cyclization | Halogenation & Cyclization |
|---|---|---|
| Starting Material | 2-bromo-2,2-difluoro-N-substituted acetamides | Methyl indole-5-carboxylate derivatives |
| Key Reagents | fac-Ir(ppy)3, K2HPO4 | NBS, hydrazines, microwave irradiation |
| Solvent | Anhydrous DMF | Various (depending on step) |
| Temperature | Room temperature | Elevated (microwave-assisted) |
| Reaction Time | ~24 hours | Variable, shorter under microwave |
| Yield Range | 69–76% | Moderate to good yields |
| Purification | Flash chromatography | Flash chromatography |
Research Findings and Notes
- The photocatalytic method is favored for its mild conditions and high selectivity, minimizing side reactions and decomposition.
- The difluoromethyl group significantly influences the compound’s reactivity and biological activity, making the precise introduction of this moiety critical.
- Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compounds.
- The presence of fluorine atoms enhances lipophilicity and metabolic stability, which is advantageous for pharmaceutical applications.
- The synthetic routes have been validated by multiple studies, demonstrating reproducibility and scalability.
Summary of Key Research Data (Example from Photocatalytic Synthesis)
| Compound | Yield (%) | Purification Method | Characterization Highlights |
|---|---|---|---|
| Methyl 3,3-difluoro-1-methyl-2-oxoindoline-5-carboxylate | 76 | Gradient flash chromatography | ^1H NMR (CDCl3): multiplets at δ 7.39–7.01 ppm; HRMS (ESI): m/z 278.0597 (M+Na)+ |
| 3,3-Difluoro-5-methoxy-1-methylindolin-2-one | 69 | Flash chromatography | ^1H NMR (CDCl3): δ 7.15–6.82 ppm; ESI-MS: m/z 276.0 (M+H)+ |
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indoline derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Scientific Research Applications
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
(a) Methyl 5-Fluoro-2-oxo-1,3-dihydroindole-3-carboxylate (CAS 389571-36-2)
- Structure : Differs by having a single fluorine atom at the 5-position instead of 3,3-difluoro substitution.
- Properties: Molecular weight = 209.17 g/mol; exhibits similar ester and oxoindole functional groups.
- Synthesis : Prepared via condensation reactions similar to those in , using sodium ethoxide and DMSO under reflux .
(b) Ethyl 3-fluoro-5-methoxy-1-methyl-2-oxoindoline-3-carboxylate
- Structure : Features a methoxy group at the 5-position and a methyl group at the 1-position.
- Properties: The methoxy group enhances electron density, which may alter reactivity in electrophilic substitution reactions.
(c) Ethyl 5-Fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2)
- Structure : Contains an iodo substituent at the 3-position, introducing significant steric and electronic differences.
- Properties : The iodine atom increases molecular weight (333.1 g/mol) and polarizability, which could influence photophysical properties or halogen bonding in protein interactions .
Non-Fluorinated Analogs
(a) Methyl 3-Oxoisoindoline-5-carboxylate (CAS 954239-52-2)
- Structure : Lacks fluorine atoms, with a single ketone group at the 3-position.
- This compound’s synthetic availability (97% purity) highlights its utility as a precursor for fluorinated derivatives .
(b) Ethyl 5-Methoxyindole-2-carboxylate
- Structure : Methoxy substitution at the 5-position instead of fluorine.
- Properties : The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, leading to differences in aromatic electrophilic substitution reactivity and solubility .
Physicochemical Data
Biological Activity
Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of difluoromethyl and oxoindoline moieties. These structural features are believed to contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the CCK8 assay on several human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), U87 (glioblastoma), and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity Data of this compound
The IC50 values indicate that this compound has a potent inhibitory effect on A549 and MDA-MB-231 cells, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the chemical structure significantly influence the biological activity of the compound. For instance, the introduction of electron-donating groups at specific positions on the indoline ring improved antiproliferative activity. Compounds with similar frameworks but different substituents were compared, showing that certain substitutions led to enhanced cytotoxic effects.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Substituent | IC50 (μM) | Activity Level |
|---|---|---|---|
| 4m | 9-methyl | 14.2 | High |
| 4n | 9-methoxy | 18.1 | Moderate |
| 4l | 9-NO2 | >100 | Low |
These findings suggest that optimizing substituents can lead to compounds with improved efficacy against specific cancer types.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, this compound was tested alongside established chemotherapeutics such as 5-fluorouracil. The results indicated that while both compounds exhibited cytotoxic effects on A549 cells, this compound showed comparable or superior activity at lower concentrations .
While specific mechanisms for this compound remain under investigation, preliminary data suggest it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
